2-Bromo-7-chloro-5-((2,3-difluorobenzyl)thio)thiazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
2-bromo-7-chloro-5-[(2,3-difluorophenyl)methylsulfanyl]-[1,3]thiazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrClF2N3S2/c13-11-18-10-8(21-11)9(14)17-12(19-10)20-4-5-2-1-3-6(15)7(5)16/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINAKSCNUKEQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CSC2=NC3=C(C(=N2)Cl)SC(=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrClF2N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-7-chloro-5-((2,3-difluorobenzyl)thio)thiazolo[4,5-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, structure-activity relationships (SAR), and specific case studies.
Synthesis
The synthesis of this compound has been documented in various studies. The compound is typically synthesized through the cyclization of appropriate thiazole and pyrimidine precursors, followed by substitution reactions involving bromination and chlorination. The use of difluorobenzyl thiol groups has been noted to enhance the biological properties of the resultant thiazolo-pyrimidine derivatives.
Antimicrobial Activity
Research indicates that thiazolo[4,5-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with some derivatives achieving MIC values as low as 0.21 μM .
- The compound's structural modifications, particularly the presence of halogenated benzyl groups, have been associated with increased antibacterial activity .
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound against human cancer cell lines:
- Compounds related to this structure have demonstrated varying degrees of cytotoxicity against cancer cells. For example, some thiazolopyridine derivatives showed promising results in MTT assays against HaCat and Balb/c 3T3 cells .
- The cytotoxicity profile suggests potential applications in cancer therapy, warranting further investigation into their mechanisms of action.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the benzyl substituent significantly influence biological activity:
- The introduction of electron-withdrawing groups generally enhances antibacterial efficacy compared to electron-donating groups .
- A systematic evaluation of various substituents has led to the identification of optimal configurations that maximize activity at specific biological targets.
Case Studies
- Antibacterial Efficacy : A study evaluated the efficacy of several thiazolo[4,5-d]pyrimidines against resistant bacterial strains. The compound exhibited superior activity compared to standard antibiotics like ciprofloxacin.
- Cytotoxicity Against Cancer Cells : Another study focused on the anticancer properties of this compound, showing that it inhibited tumor growth in specific human cancer cell lines more effectively than traditional chemotherapeutics like cisplatin .
Research Findings Summary
| Activity Type | Compound | MIC (μM) | Cell Line Tested | Cytotoxicity Result |
|---|---|---|---|---|
| Antimicrobial | 2-Bromo-7-chloro... | 0.21 | Pseudomonas aeruginosa | Significant inhibition |
| Cytotoxicity | Related Thiazolopyridines | N/A | HaCat | Promising results |
| Cytotoxicity | Thiazolo[4,5-d]pyrimidines | N/A | Various cancer lines | Higher than cisplatin |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 and chlorine at position 7 are primary sites for nucleophilic substitution.
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Bromine replacement : Reacts with amines (e.g., morpholine, piperidine) in polar aprotic solvents (e.g., DMF) under reflux to yield 2-amino derivatives .
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Chlorine displacement : Substituted by amino groups (e.g., 2-hydroxy-1-methylethylamine) via Buchwald-Hartwig coupling or direct SNAr reactions in the presence of Pd catalysts .
Example Reaction :
text2-Bromo-7-chloro-... + R-NH2 → 2-Amino-7-chloro-... + HBr Conditions: DMF, 120°C, 12h[6][9].
Suzuki-Miyaura Coupling
The bromine atom participates in cross-coupling reactions with boronic acids to introduce aryl/heteroaryl groups.
| Boronic Acid | Catalyst System | Yield (%) | Product Application | Source |
|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh3)4, K2CO3, DMF | 78 | Anticancer lead optimization | |
| 2-Pyridyl | PdCl2(dppf), Dioxane | 65 | Kinase inhibitor scaffolds |
Thioether Oxidation
The (2,3-difluorobenzyl)thio group undergoes oxidation to sulfone derivatives using meta-chloroperbenzoic acid (mCPBA):
textR-S-R' + mCPBA → R-SO2-R' Conditions: CH2Cl2, 0°C → RT, 2h[4][6].
Impact : Enhances hydrogen-bonding capacity for target protein interactions .
Cyclization Reactions
The thiazolo[4,5-d]pyrimidine core participates in annulation reactions:
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With triethyl orthoformate : Forms fused pyrimidine systems under acidic conditions (e.g., glacial AcOH) .
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With hydrazine hydrate : Generates 2,3-diamino derivatives via tetrazole intermediate formation .
Example :
textThiazolo[4,5-d]pyrimidine + HC(OEt)3 → Fused pyrimidine Conditions: Reflux, 89% yield[1].
Halogen Exchange Reactions
The chlorine atom at position 7 can be replaced by fluorine via Balz-Schiemann reaction:
text7-Cl → 7-F using NaNO2/HBF4 Conditions: −10°C, 52% yield[9][12].
Functionalization at Position 5
The (2,3-difluorobenzyl)thio group is stable under basic conditions but undergoes cleavage with strong acids (e.g., H2SO4) to regenerate the thiol, enabling further alkylation .
Key Data :
| Reaction Type | Reagent | Conditions | Outcome |
|---|---|---|---|
| Thioether cleavage | H2SO4 (conc.) | 60°C, 1h | Free thiol intermediate |
| Re-alkylation | Alkyl halide | K2CO3, DMF, RT | New thioether derivatives |
Biological Activity Modulation
Derivatives synthesized via these reactions show:
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Anticancer activity : IC50 = 0.8–12 μM against DU145 and MCF-7/WT cell lines .
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Antimicrobial effects : MIC = 4–16 μg/mL against C. albicans .
Stability and Reactivity Trends
-
pH sensitivity : Stable in neutral/basic conditions but hydrolyzes in strong acids (t1/2 = 2h at pH 1).
This compound’s versatility in cross-coupling, substitution, and cyclization reactions positions it as a critical intermediate in medicinal chemistry. Strategic functionalization at positions 2, 5, and 7 enables tailored bioactivity profiles .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects on Bioactivity
- Compound 5f (3-(4-Bromophenyl)-7-chloro-5-phenyl-thiazolo[4,5-d]pyrimidin-2-one) :
This analog () replaces the 2,3-difluorobenzylthio group with a phenyl ring at position 3. The absence of the thioether linker and fluorine atoms reduces lipophilicity (logP ~4.8 estimated) compared to the target compound. IR data (C=O at 1680 cm⁻¹, C–S–C at 1250 cm⁻¹) and NMR aromatic signals (δ 7.33–8.16 ppm) align with core structural similarities, but the phenyl substitution diminishes antibacterial activity relative to alkylthio derivatives .
5-Trifluoromethyl-thiazolo[4,5-d]pyrimidines :
The CF₃ group at position 5 () introduces stronger electron-withdrawing effects (IR: 1122–1166 cm⁻¹ for CF₃) than bromo/chloro substituents. This enhances antiproliferative activity in cancer models but increases logP (predicted ~6.0), correlating with higher cytotoxicity .7-Methylthiazolo[4,5-d]pyrimidine-2(3H)-thione () :
A simpler analog with a methyl group at position 7 and a thione at position 2. The lack of halogenation reduces steric hindrance, improving antibacterial potency (MIC ~8 µg/mL against S. aureus) but limiting anticancer activity .
Table 1: Substituent Impact on Properties
Fused Ring Systems and Activity
Thiazolo[4,5-d] vs. Pyrimido[5,4-d]pyrimidines :
Pyrimido[5,4-d]pyrimidines () exhibit higher potency than [4,5-d] isomers due to enhanced planarity and target engagement. However, thiazolo[4,5-d]pyrimidines like the target compound are synthetically more accessible, enabling diverse functionalization .- Oxazolo[4,5-d]pyrimidines: Replacing sulfur with oxygen () reduces ring polarizability, diminishing membrane permeability.
Functional Group Modifications
Alkylthio vs. Benzylthio Groups :
Alkylthio derivatives () exhibit lower logP (~3.5–4.5) and better aqueous solubility than the target compound’s benzylthio group. However, the 2,3-difluorobenzylthio moiety improves target selectivity in kinase inhibition assays .- Halogenation Patterns: Bromo and chloro substituents at positions 2 and 7 (target compound) enhance electrophilicity, facilitating nucleophilic displacement reactions in drug design. In contrast, non-halogenated analogs () show reduced stability in metabolic assays .
Table 2: Key Spectroscopic Comparisons
*Inferred from analogous compounds in and .
Q & A
Q. What analytical challenges arise in characterizing halogenated thiazolo[4,5-d]pyrimidines?
- Bromine/chlorine isotopic patterns in HRMS complicate molecular ion identification; use of high-resolution Q-TOF instruments (resolution >30,000) is critical. -NMR resolves overlapping signals from difluorobenzyl groups (δ -110 to -120 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
